2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021260-04-7
VCID: VC11978492
InChI: InChI=1S/C22H22ClN3O4S2/c1-2-3-4-15-5-11-18(12-6-15)32(29,30)19-13-24-22(26-21(19)28)31-14-20(27)25-17-9-7-16(23)8-10-17/h5-13H,2-4,14H2,1H3,(H,25,27)(H,24,26,28)
SMILES: CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C22H22ClN3O4S2
Molecular Weight: 492.0 g/mol

2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

CAS No.: 1021260-04-7

Cat. No.: VC11978492

Molecular Formula: C22H22ClN3O4S2

Molecular Weight: 492.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide - 1021260-04-7

Specification

CAS No. 1021260-04-7
Molecular Formula C22H22ClN3O4S2
Molecular Weight 492.0 g/mol
IUPAC Name 2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Standard InChI InChI=1S/C22H22ClN3O4S2/c1-2-3-4-15-5-11-18(12-6-15)32(29,30)19-13-24-22(26-21(19)28)31-14-20(27)25-17-9-7-16(23)8-10-17/h5-13H,2-4,14H2,1H3,(H,25,27)(H,24,26,28)
Standard InChI Key HKXAEAUIKFIDDD-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl

Introduction

The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a complex organic molecule that integrates multiple functional groups, making it a subject of interest in medicinal chemistry and drug development. It belongs to the category of sulfonamide derivatives and pyrimidine analogs, which are known for their diverse biological activities.

Synthesis

The synthesis of such compounds generally involves several key steps:

  • Formation of the Pyrimidine Core: This involves creating the 6-oxo-1,6-dihydropyrimidine ring.

  • Introduction of the Sulfonyl Group: The 4-butylbenzenesulfonyl group is attached to the pyrimidine core.

  • Attachment of the Acetamide Moiety: The N-(4-chlorophenyl)acetamide part is linked to the sulfanyl group.

Techniques such as chromatography are often used for purification to ensure high purity of the final product.

Biological Activity

Compounds with similar structures have shown potential in various biological activities, including anticancer and anti-inflammatory effects. The sulfonyl and pyrimidine groups are known to modulate enzyme activity and may interfere with cellular processes such as DNA replication and protein synthesis.

Research Findings

While specific research findings on 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide are not detailed in the available literature, related compounds have demonstrated promising results in medicinal chemistry. For instance, sulfonamide derivatives have been explored for their antitumor activities, and pyrimidine analogs have been studied for their roles in inhibiting enzymes involved in cancer cell proliferation .

Data Table

Given the lack of specific data on this compound, a general overview of related compounds can be provided:

Compound TypeBiological ActivityPotential Applications
Sulfonamide DerivativesAnticancer, Anti-inflammatoryDrug Development for Cancer and Inflammatory Diseases
Pyrimidine AnalogsEnzyme Inhibition, AntiviralTherapeutic Agents for Viral Infections and Cancer

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